3-Butylpyridine
Description
Overview of Alkyl-Substituted Pyridines in Organic Chemistry
Alkyl-substituted pyridines are a class of organic compounds based on the pyridine (B92270) ring, a heterocyclic aromatic compound with the chemical formula C5H5N. wikipedia.org The pyridine ring is structurally similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.org This substitution has a significant impact on the chemical properties of the ring. The nitrogen atom is more electronegative than carbon, which leads to a decrease in electron density within the aromatic system. wikipedia.orgatlas.org This electron-deficient nature makes pyridine and its derivatives less susceptible to electrophilic aromatic substitution compared to benzene, resembling the reactivity of nitrobenzene. wikipedia.org
Conversely, the reduced electron density makes the pyridine ring more prone to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.org The introduction of alkyl groups onto the pyridine ring further modifies its reactivity and physical properties. Alkyl groups are electron-donating, which can partially offset the electron-withdrawing effect of the nitrogen atom, influencing the site and rate of chemical reactions. The position of the alkyl substituent (ortho, meta, or para to the nitrogen atom) dictates the specific electronic and steric environment of the ring, leading to a wide range of reactivity patterns and applications.
The synthesis of alkylpyridines can be achieved through various methods. Historically, they were extracted from coal tar, but this process is inefficient. wikipedia.org Modern synthetic routes often involve the reaction of ammonia (B1221849) with aldehydes and ketones. google.com For instance, reacting ammonia with an aldehyde containing 2 to 4 carbon atoms or a ketone with 3 to 5 carbon atoms in the presence of a crystalline aluminosilicate (B74896) zeolite catalyst can produce pyridine and various alkylpyridines. google.com Another approach involves the dealkylation of other alkylated pyridines over catalysts like vanadium(V) oxide or nickel-based catalysts. wikipedia.org Named reactions such as the Hantzsch pyridine synthesis, developed in 1881, also provide a versatile method for producing asymmetrically substituted pyridine derivatives. wikipedia.org More recent methods focus on late-stage functionalization, allowing for the introduction of alkyl groups onto a pre-existing pyridine ring, often with high regioselectivity. unimi.it
Significance of the 3-Position Butyl Substitution in Pyridine Derivatives
The substitution of a butyl group at the 3-position of the pyridine ring has a distinct influence on the molecule's properties and reactivity. Electrophilic substitution on the pyridine ring typically occurs at the 3-position. wikipedia.orgatlas.org This is because the nitrogen atom's electron-withdrawing effect deactivates the 2-, 4-, and 6-positions more significantly, making the 3-position the most electron-rich carbon atom and thus more favorable for electrophilic attack. wikipedia.orgatlas.orgslideshare.net The intermediate carbocation formed during electrophilic attack at the 3-position is more stable compared to the intermediates formed from attack at the 2- or 4-positions, where a positive charge would be placed on the electronegative nitrogen atom in one of the resonance structures. quora.comquora.com
The presence of an alkyl group, such as a butyl group, at the 3-position introduces both electronic and steric effects. Electronically, the butyl group is electron-donating through an inductive effect, which can slightly activate the ring towards electrophilic substitution compared to unsubstituted pyridine, although the ring remains generally deactivated. Sterically, the butyl group at the 3-position can influence the regioselectivity of further reactions. For instance, in nucleophilic substitutions, which favor the 2- and 4-positions, a bulky 3-substituent can hinder attack at the adjacent 2-position, potentially favoring the 6-position. cdnsciencepub.com Studies on the reaction of 3-alkylpyridines with phenyllithium (B1222949) have shown that the steric bulk of the alkyl group plays a crucial role in determining the ratio of the resulting 2,3- and 2,5-disubstituted products. cdnsciencepub.com While smaller alkyl groups like methyl and ethyl favor substitution at the 2-position, a bulky t-butyl group directs substitution to the 5-position. cdnsciencepub.com
The butyl group also enhances the lipophilicity of the pyridine derivative. This increased nonpolar character affects the compound's solubility, making it less soluble in water and more soluble in organic solvents. dideu.com This property is significant in various applications, such as in the design of pharmaceuticals and in extraction processes. For example, 3-butylpyridinium bis(trifluoromethanesulfonyl)imide has been used for the extraction of copper(II) from aqueous solutions without the need for a chelating agent, a process influenced by the lipophilic nature of the butyl group. researchgate.net
Historical Context of 3-Butylpyridine in Scientific Inquiry
The scientific investigation of pyridine and its derivatives dates back to the 19th century, with the structure of pyridine being determined in the 1860s and the first synthesis from acetylene (B1199291) and hydrogen cyanide reported in 1876. wikipedia.org The exploration of alkyl-substituted pyridines followed, driven by their presence in coal tar and their potential as building blocks in organic synthesis. wikipedia.org
Early research into the synthesis of specific alkylpyridines, including those with butyl substituents, was often part of broader studies on the reactions and properties of the pyridine ring. For example, early 20th-century work focused on developing general methods for alkylation and understanding the directing effects of substituents. The development of synthetic methodologies for preparing pyridines with precise substitution patterns evolved over time, moving from harsh reaction conditions that produced mixtures of isomers to more controlled techniques.
Specific research on this compound appears in the literature in the mid-20th century. For instance, a 1952 paper in the Journal of the American Chemical Society detailed the synthesis of 3-n-butylpyridine. acs.org Later research in the 1970s described the synthesis of 3-tert-butylpyridine through a multi-step sequence. jst.go.jpjst.go.jp Throughout the latter half of the 20th century and into the 21st, this compound and its derivatives have been utilized in various research contexts, including as ligands in coordination chemistry for the preparation of metal complexes, and as starting materials for the synthesis of more complex molecules. sigmaaldrich.comscbt.com For example, it has been used in the preparation of manganese-salen complexes and as a precursor for 3-butylisonicotinic acid. sigmaaldrich.comchemicalbook.com The compound has also been identified as a volatile component in natural sources like the aerial parts of Pavonia odorata. chemicalbook.com
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H13N dideu.com |
| Molecular Weight | 135.21 g/mol scbt.com |
| Appearance | Colorless to light yellow liquid dideu.com |
| Boiling Point | 80-81 °C at 8 mmHg sigmaaldrich.com |
| Density | 0.911 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.493 sigmaaldrich.com |
| Solubility | Insoluble in water, soluble in ethanol (B145695) and ether dideu.com |
| pKa (of conjugate acid) | ~5.23 (for pyridine) wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butylpyridine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMFWFDOFQASV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060231 | |
| Record name | 3-Butylpyridine | |
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Molecular Weight |
135.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Butylpyridine | |
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Boiling Point |
80.00 to 81.00 °C. @ 8.00 mm Hg | |
| Record name | 3-Butylpyridine | |
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CAS No. |
539-32-2 | |
| Record name | 3-Butylpyridine | |
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| Record name | 3-Butylpyridine | |
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| Record name | Pyridine, 3-butyl- | |
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| Record name | 3-Butylpyridine | |
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| Record name | 3-butylpyridine | |
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| Record name | 3-BUTYLPYRIDINE | |
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| Record name | 3-Butylpyridine | |
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Synthetic Methodologies for 3 Butylpyridine and Analogues
Established Chemical Synthesis Routes
The established routes for the synthesis of 3-butylpyridine are broadly categorized into the direct alkylation of pyridine (B92270) derivatives and reactions involving organometallic intermediates. These methods offer different advantages in terms of yield, selectivity, and reaction conditions.
Alkylation of the pyridine ring is a common strategy to introduce a butyl group onto the nitrogen-containing heterocycle. This approach typically involves the reaction of a pyridine derivative with a suitable butylating agent.
A direct approach to synthesizing this compound involves the reaction of pyridine with a butyl halide, such as butyl bromide or butyl chloride, in the presence of a strong base. The base is crucial for deprotonating the pyridine ring, making it nucleophilic enough to attack the electrophilic butyl halide. However, this method often suffers from a lack of regioselectivity, leading to a mixture of 2-, 3-, and 4-substituted products, as well as polysubstituted pyridines. The reaction typically proceeds via a nucleophilic substitution mechanism. The direct alkylation of pyridine itself is challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophiles.
Phase-transfer catalysis (PTC) has been employed to enhance the efficiency of alkylation reactions of pyridine derivatives. In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the base from the aqueous phase to the organic phase where the pyridine derivative and the alkylating agent are dissolved. This technique can improve reaction rates and yields by bringing the reactants into closer proximity. For instance, the alkylation of pyridine-3-carbonitrile (B1148548) with butyl bromide under phase-transfer conditions can be a viable route to obtaining a precursor that can then be converted to this compound. The use of PTC can lead to milder reaction conditions and may improve the regioselectivity of the alkylation.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times for alkylation processes compared to conventional heating methods. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of side products. This technique has been successfully applied to the N-alkylation of pyridines, and its principles can be extended to the C-alkylation under specific conditions, often in the presence of a catalyst.
Organometallic chemistry offers highly regioselective methods for the synthesis of substituted pyridines, including this compound. These reactions typically involve the formation of a carbon-metal bond on the pyridine ring, followed by reaction with an electrophile.
A common and effective organometallic route involves the lithiation of a substituted pyridine followed by quenching with an appropriate electrophile. For the synthesis of this compound, 3-halopyridines, such as 3-bromopyridine (B30812), are often used as starting materials. The reaction proceeds by treating the 3-halopyridine with a strong organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C). This results in a lithium-halogen exchange, forming 3-lithiopyridine. This highly reactive intermediate can then be quenched with a butylating agent, such as butyl bromide, to yield this compound with high regioselectivity. Alternatively, direct C-H activation of pyridine can be achieved with a strong base like a lithium dialkylamide, followed by reaction with a butyl electrophile.
Below is a table summarizing research findings related to the synthesis of this compound.
| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |
| 3-Bromopyridine | n-Butyllithium, then Butyl Bromide | This compound | 75-85 | |
| Pyridine | Butyl Bromide, Strong Base | Mixture of isomers | Variable | |
| 3-Cyanopyridine | Butylmagnesium Bromide | This compound | 60-70 |
Organometallic Reactions
Regioselective Addition of Diorganomagnesium Reagents to Pyridine Derivatives
The synthesis of substituted pyridines can be achieved with high regioselectivity through the addition of diorganomagnesium reagents. This method is particularly effective for creating sterically hindered products, such as those containing a tert-butyl group. A notable strategy involves a transition-metal-free, two-step sequence starting from 3-substituted pyridine precursors. researchgate.netthieme-connect.com
In this process, the pyridine nitrogen is first activated with a bulky silyl (B83357) group, such as triisopropylsilyl (TIPS), forming a pyridinium (B92312) ion. This activation facilitates the subsequent nucleophilic addition. The highly regioselective addition of a diorganomagnesium reagent, specifically di-tert-butylmagnesium (t-Bu₂Mg), to the activated pyridine occurs at the 4-position. researchgate.netthieme-connect.comuni-muenchen.de The reaction is followed by an efficient aromatization step, often assisted by microwave irradiation with sulfur as the oxidant, to yield 3,4-disubstituted pyridine derivatives. researchgate.netthieme-connect.com This method demonstrates compatibility with a wide array of functional groups on the pyridine ring, including esters, amides, halides, nitriles, and alkynes. researchgate.netthieme-connect.com
Another approach utilizes triborane (B₃H₇) to mediate the regioselective addition of Grignard reagents to electron-deficient pyridines. The B₃H₇ acts as a stabilizing agent for the dihydropyridine (B1217469) intermediate formed after the nucleophilic addition. nih.gov Subsequent oxidation of this stable intermediate with an oxidant like chloranil (B122849) yields the final 4-alkylated pyridine product. For example, the addition of isopropylmagnesium chloride (iPrMgCl) to an ethyl nicotinate-B₃H₇ adduct, followed by oxidation, produced the 4-alkylated product in a 71% yield. nih.gov
Table 1: Synthesis of 3,4-Disubstituted Pyridines via Diorganomagnesium Addition
| Pyridine Precursor (3-Substituent) | Activating Group | Reagent | Aromatization Oxidant | Product | Yield |
|---|---|---|---|---|---|
| Ester | TIPS | t-Bu₂Mg | Sulfur | 4-tert-Butyl-3-ester-pyridine | Moderate to Excellent |
| Amide | TIPS | t-Bu₂Mg | Sulfur | 4-tert-Butyl-3-amide-pyridine | Moderate to Excellent |
| Halide | TIPS | t-Bu₂Mg | Sulfur | 4-tert-Butyl-3-halide-pyridine | Moderate to Excellent |
| Nitrile | TIPS | t-Bu₂Mg | Sulfur | 4-tert-Butyl-3-nitrile-pyridine | Moderate to Excellent |
| Ethyl Nicotinate | B₃H₇ | iPrMgCl | Chloranil | 4-Isopropyl-ethyl nicotinate | 71% |
Cross-Coupling Reactions
Cross-coupling reactions, particularly those catalyzed by palladium or nickel, are powerful tools for forming carbon-carbon bonds and synthesizing alkylpyridines like this compound. wikipedia.org These reactions typically involve coupling an organometallic compound with an organic halide. wikipedia.org
The Suzuki-Miyaura coupling is a prominent method, which utilizes an organoboron reagent. For the synthesis of 3-n-butylpyridine, n-butylboronic acid can be coupled with 3-bromopyridine. clockss.org A study optimizing this reaction found that using a combination of potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) as the base, with S-Phos as the ligand and palladium acetate (B1210297) as the catalyst in toluene (B28343) at 80°C, yielded 3-n-butylpyridine. clockss.org Another protocol describes the efficient coupling of tri-n-butylborane with 3-bromopyridine using cesium carbonate as a weak base under non-aqueous conditions. lookchem.com
The Negishi cross-coupling reaction, which employs an organozinc reagent, is also highly effective. wikipedia.orgresearchgate.net This reaction is noted for its high functional group tolerance and the reactivity of the organozinc partner. researchgate.netorgsyn.org For instance, 3-alkylpyridines can be prepared by optimizing reaction conditions for the Negishi coupling of organozinc chlorides with bromopyridines. ohiolink.edu Nickel-catalyzed Negishi couplings have also been developed for various systems, including the cross-coupling of aryl and alkenyl partners. wikipedia.org The choice of catalyst (palladium or nickel) and ligands is crucial for achieving high yields and selectivity. wikipedia.orgresearchgate.net
Table 2: Selected Cross-Coupling Reactions for this compound Synthesis
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst | Ligand | Base/Solvent | Yield |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromopyridine | n-Butylboronic acid | Palladium acetate | S-Phos | K₂CO₃/Cs₂CO₃ / Toluene | 64% |
| Suzuki-Miyaura | 3-Bromopyridine | Tri-n-butylborane | Not specified | Not specified | Cs₂CO₃ | Excellent |
| Negishi | 3-Halopyridine | n-Butylzinc chloride | Pd(0) or Ni(0) | Triphenylphosphine | Not specified | Varies |
Synthesis of 3-tert-Butylpyridine from Neopentyl Alcohol
The key steps in this synthesis include the cycloaddition of α-tert-butylacrolein with butyl vinyl ether. jst.go.jpjst.go.jp This reaction forms a dihydropyran derivative as a crucial intermediate. jst.go.jpresearchgate.netresearchgate.net The final step involves the conversion of this dihydropyran derivative into the target pyridine base, 3-tert-butylpyridine. jst.go.jpjst.go.jp This pathway highlights a classical organic synthesis approach to constructing the pyridine ring with a specific bulky alkyl substituent.
Emerging Biocatalytic and Microbial Synthesis Approaches
In the quest for more sustainable and environmentally friendly chemical processes, biocatalytic and microbial synthesis methods are gaining attention. These approaches utilize enzymes or whole microorganisms to produce valuable chemicals.
Certain microorganisms are known to naturally produce alkylpyridines. Notably, the fungal strain Rhizoctonia solani has been identified as a producer of this compound, which acts as a phytotoxin. While this microbial production represents a direct biological route to the compound, it is currently more relevant in the context of phytopathology rather than large-scale industrial synthesis. Research into optimizing fungal strains and fermentation conditions could potentially harness this natural process for preparative purposes, offering a green chemistry alternative to traditional synthetic methods.
Biotransformation, the use of biological systems to convert a starting material into a more complex or valuable product, is a promising strategy for creating derivatives of this compound. Fungal biocatalysts, for example, can be employed to produce various derivatives with potential bioactivity. This approach leverages the high selectivity of enzymes to perform specific chemical modifications. The broader field of biocatalysis, including the use of isolated enzymes like lipases in non-conventional media such as ionic liquids, is being explored for the synthesis of a wide range of chemical derivatives, including those based on carbohydrates. uliege.benih.gov These principles could be adapted for the biotransformation of this compound or its precursors, offering an eco-friendly pathway to novel analogues.
Optimization Strategies in Synthesis
Optimizing synthetic procedures is critical for improving efficiency, yield, and scalability while minimizing waste and cost. For the synthesis of alkylpyridines, several strategies are employed.
In continuous flow synthesis, parameters such as temperature and residence time can be precisely controlled and optimized. For the production of butylpyridinium bromide, a multi-objective Bayesian optimization was used to simultaneously maximize both reaction yield and production rate. rsc.org It was found that increasing the temperature from 138°C to 160°C improved the yield from 90% to approximately 97%. rsc.org The optimal conditions were determined to be 138°C with a 21-minute residence time, achieving an 85.86% yield. rsc.org
For industrial-scale production, reactor design is a key factor. The use of jet-loop reactors can enhance mixing efficiency and heat transfer, which is crucial for managing the exothermic nature of many pyridine synthesis reactions. vulcanchem.com A continuous process for 3-picoline synthesis in a 100 L jet-loop reactor achieved high space-time yields by optimizing catalyst circulation and reactant dispersion. vulcanchem.com Such reactor technology could be adapted for the production of this compound.
In cross-coupling reactions, optimization involves screening various catalysts, ligands, bases, and solvents. For the Suzuki-Miyaura coupling of 3-bromopyridine, a screening process identified a combination of K₃PO₄ as the base and THF as the solvent to be effective, even with a reduced amount of the boronic acid reagent. clockss.org This systematic approach to refining reaction components is fundamental to maximizing the efficiency of the synthesis.
Yield Enhancement Techniques
Improving the yield of this compound and related structures is a primary objective in their synthesis. Various strategies have been developed, ranging from the use of catalysts to the optimization of reaction conditions and the implementation of advanced process technologies.
Transition metal catalysts, particularly those based on palladium or nickel, are frequently employed to improve both yield and selectivity in alkylation and cross-coupling reactions. google.com For instance, in reactions involving the alkylation of pyridine, these catalysts can help direct the substitution to the desired position and minimize the formation of byproducts. Similarly, palladium-catalyzed direct C-H arylation has been effectively used for synthesizing substituted bipyridines, which are analogues of functionalized pyridines. acs.org
The modification of reaction conditions is another critical avenue for yield enhancement. In processes analogous to the Chichibabin amination, conducting the reaction under elevated pressure and with the addition of ammonia (B1221849) has been shown to significantly improve yields of aminopyridine derivatives compared to classical atmospheric pressure conditions. google.com Temperature also plays a crucial role; in microwave-assisted syntheses of iridium(III) dimers using pyridine-based ligands, a significant improvement in reaction yield was observed as the temperature was elevated to 150°C and higher. acs.org
Modern synthetic technologies offer sophisticated approaches to yield optimization. Continuous flow synthesis, for example, allows for precise control over reaction parameters. When combined with multi-objective Bayesian optimization, this technique has been used to simultaneously maximize both reaction yield and production rate for the synthesis of butylpyridinium bromide. rsc.org
Table 1: Comparison of Yield Enhancement Techniques for Pyridine Derivatives This table provides an overview of different methods and their impact on the yield of pyridine-based compounds, based on findings from various research studies.
| Technique | Target Compound/Analogue | Catalyst/Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Catalytic Alkylation | 3-Alkylpyridines | Palladium or Nickel complexes | Industrially viable yields with improved selectivity | |
| Modified Chichibabin Reaction | 2-amino-5-(3-phenylpropyl)pyridine | Sodamide, elevated pressure (~50 psi), added ammonia | 80.7% | google.com |
| Direct C-H Arylation | Substituted Bipyridine N-Oxides | Pd(OAc)₂, P(tBu)₃, K₂CO₃ | Up to 72% | acs.org |
| Microwave-Assisted Synthesis | Iridium(III) Dimers with Pyridine Ligands | IrCl₃, 170°C, 30 min | ~94% | acs.org |
| Stepwise Lithiation-Alkylation | 2,4,6-tri-tert-butylpyridine (B184576) | n-BuLi, -70°C | 35-40% (overall) |
Purity Optimization through Chromatographic and Distillation Methods
Achieving high purity is essential for the application of this compound and its analogues. Chromatographic and distillation techniques are the most critical and widely used methods for purification. Purity levels exceeding 97% are often achievable through these processes.
Chromatographic Methods
Column chromatography is a fundamental technique for purifying pyridine derivatives. Silica gel is a common stationary phase used to separate the target compound from reaction byproducts and unreacted starting materials. clockss.org Flash chromatography, a variation that uses pressure to speed up the separation, is also frequently reported for the purification of pyridine-containing molecules, often yielding products with high purity. mpg.deiaea.org For example, the purification of a furo[3,2-c]pyridine (B1313802) derivative was achieved via multiple column chromatography steps. clockss.org
More advanced chromatographic techniques have been developed for challenging separations. pH-zone-refining counter-current chromatography has been successfully applied to separate novel pyridine derivatives from complex synthetic mixtures. nih.gov In one study, this method yielded three different pyridine derivatives with purities of over 98.2%, 98.5%, and 99.0% as determined by HPLC. nih.gov The choice of stationary phase can also be optimized; for the purification of 2,6-di-tert-butyl-4-methylpyridine, activated alumina (B75360) was used as the column packing material, which proved effective in removing colored impurities. orgsyn.org
Distillation Methods
Distillation is another cornerstone of purification for liquid pyridine derivatives like this compound. Depending on the boiling point and thermal stability of the compound, distillation can be performed at atmospheric or reduced pressure (vacuum distillation). google.comsciencemadness.org Vacuum distillation is particularly useful for high-boiling-point compounds or those that might decompose at the temperatures required for atmospheric distillation. A patent for the synthesis of coupled tert-butyl pyridine derivatives describes the use of distillation under reduced or normal pressure to isolate the final products. google.com The boiling point of this compound is reported as 82°C at 6.8 mmHg, indicating that vacuum distillation is a suitable purification method. tcichemicals.com
Often, a combination of these techniques is employed. A crude product might first be distilled to remove bulk impurities and then subjected to column chromatography for fine purification to achieve the highest possible purity. sci-hub.se
Table 2: Purity Optimization Methods for this compound and Analogues This table details various purification techniques, the specific compounds they were applied to, and the resulting purity levels documented in scientific literature.
| Method | Compound/Analogue | Stationary Phase/Conditions | Resulting Purity | Reference |
|---|---|---|---|---|
| Column Chromatography | Pyridine Derivatives | Silica Gel; AcOEt-hexane eluent | 87-93% yield (assumed high purity) | clockss.org |
| pH-Zone-Refining CCC | Novel Pyridine Derivatives | Two-phase solvent system (MTBE-THF-water) | >98.2%, >98.5%, >99.0% | nih.gov |
| Flash Chromatography | Furo[3,2-c]pyridine Derivative | Silica Gel; CH₂Cl₂/MeOH/NH₃ eluent | 67% yield (assumed high purity) | clockss.org |
| Column Chromatography | 2,6-di-tert-butyl-4-methylpyridine | Activated Alumina; Pentane eluent | 90-93% yield (assumed high purity) | orgsyn.org |
| Crystallization & Filtration | 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide | Methanol/Water solvent system | >98% (HPLC) | sci-hub.se |
| Vacuum Distillation | Coupled tert-butyl pyridine | 140-170°C under reduced pressure | Isolated pure product | google.com |
Spectroscopic and Computational Analysis of 3 Butylpyridine
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental in confirming the identity and purity of 3-Butylpyridine, as well as in studying its chemical and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the pyridine (B92270) ring and the butyl side chain. The aromatic protons on the pyridine ring typically appear in the downfield region, with distinct chemical shifts due to their different electronic environments. The protons of the butyl group resonate in the upfield region, with chemical shifts and splitting patterns that allow for the assignment of each methylene (B1212753) and methyl group. For instance, a typical ¹H NMR spectrum shows multiplets in the aromatic region and distinct signals for the different protons of the butyl chain. contaminantdb.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct peaks for each carbon atom in the pyridine ring and the butyl group. The chemical shifts of the pyridine carbons are in the aromatic region, while the butyl carbons appear at higher field strengths.
Table 1: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring | ||
| C2-H | ~8.41 (m) | - |
| C4-H | ~7.44 (m) | - |
| C5-H | ~7.79 (m) | - |
| C6-H | ~8.41 (m) | - |
| Butyl Chain | ||
| C1'-H₂ | ~2.64 (t) | - |
| C2'-H₂ | ~1.47 (m) | - |
| C3'-H₂ | ~1.35 (m) | - |
| C4'-H₃ | ~0.89 (dt) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. contaminantdb.caspectrabase.comspectrabase.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the C-H bonds in the aromatic ring and the alkyl chain, as well as the C=C and C=N stretching vibrations of the pyridine ring. nist.gov Specifically, bands in the 3000-2850 cm⁻¹ region are indicative of C-H alkane stretches, while a band around 3028 cm⁻¹ suggests a C-H aromatic stretch. allfordrugs.com The C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ range. allfordrugs.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows absorption maxima in the ultraviolet region, which are characteristic of the π-π* transitions within the pyridine ring. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (135.21 g/mol ). nih.govnist.govscbt.com The fragmentation pattern provides further structural information, revealing characteristic fragments resulting from the cleavage of the butyl group and the pyridine ring. nist.gov
Dielectric Spectroscopy for Relaxation Dynamics
Dielectric spectroscopy is a valuable technique for studying the molecular relaxation dynamics of polar molecules like this compound. By measuring the dielectric properties as a function of frequency and temperature, insights into the rotational motions of the molecule can be gained. Studies on mixtures containing tert-butylpyridine, a structural isomer, have shown that dielectric spectroscopy can distinguish between different relaxation processes, such as structural (α) relaxation and secondary (β) relaxations. aip.orgaip.orgnih.gov These studies help in understanding the molecular mobility and intermolecular interactions in the condensed phase. While specific studies on this compound are less common, the principles from related molecules like tert-butylpyridine are applicable.
Computational Chemistry Studies
Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) can be used to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. For instance, computational models can predict properties like the dipole moment and the octanol-water partition coefficient (LogP), offering valuable information on the molecule's polarity and hydrophobicity. vulcanchem.com While specific computational studies solely focused on this compound are not extensively reported, related research on butylpyridinium-based compounds has utilized DFT to understand their electronic structure and band gaps. researchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netresearchgate.net By approximating the electron density of a system, DFT calculations can predict various molecular attributes with a high degree of accuracy, offering insights that are complementary to experimental data. acs.org For this compound, DFT calculations are employed to understand its fundamental characteristics at the quantum level. Commonly used methods include the B3LYP functional combined with basis sets like 6-31G* or 6-311G+(d,p) to achieve a balance between computational cost and accuracy. ias.ac.inrsc.orginpressco.com
DFT calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. inpressco.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles between all constituent atoms. While specific optimized parameters for this compound are not detailed in the reviewed literature, studies on similar molecules, such as 3-Ethylpyridine, show excellent agreement between DFT-calculated geometries (using methods like B3LYP/6-311++G(d,p)) and experimental values. nih.gov The geometry of the pyridine ring is largely planar, while the butyl group, with its sp3-hybridized carbons, adopts a staggered conformation to minimize steric strain.
Theoretical vibrational analysis using DFT is a standard method for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net
For this compound, a full assignment of its 63 normal modes of vibration can be achieved computationally. Although specific DFT calculations of its vibrational wavenumbers are not available in the cited literature, studies on the closely related molecule 3-Ethylpyridine provide a reliable template. nih.gov The calculated spectra for 3-Ethylpyridine at the B3LYP/6-311++G(d,p) level show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors to account for anharmonicity and method limitations. nih.gov Key vibrational modes for this compound would include:
C-H stretching modes of the aromatic pyridine ring and the aliphatic butyl group.
C=C and C=N stretching vibrations within the pyridine ring.
Ring breathing and deformation modes.
CH2 and CH3 bending and rocking modes of the butyl chain.
Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net
DFT calculations at the B3LYP/6-311G+(d,p) level have been performed for this compound to determine these values. ias.ac.in The HOMO is primarily localized on the pyridine ring, consistent with its role as the nucleophilic center, while the LUMO is also distributed across the aromatic system. The calculated energies provide quantitative measures of its electronic character.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
Data obtained from DFT/B3LYP/6-311G+(d,p) calculations.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.42 |
| ELUMO | -0.74 |
| ΔE (HOMO-LUMO Gap) | 5.68 |
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. researchgate.net This analysis provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites.
While specific Mulliken charge data for this compound is not present in the surveyed literature, the general principles can be described. In pyridine derivatives, the nitrogen atom is consistently found to have a significant negative charge due to its high electronegativity, making it a primary site for electrophilic attack or coordination to metals. The carbon atoms of the pyridine ring exhibit a more complex charge distribution, influenced by the nitrogen atom and the substituent. The hydrogen atoms are typically positively charged. A DFT calculation would quantify these charges, showing, for instance, that the nitrogen atom in this compound is the most negatively charged atom, confirming its role as the primary Lewis basic site. researchgate.netutp.edu.my
Molecular Docking Studies for Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rcsb.org This method is instrumental in drug discovery and for understanding biological processes at a molecular level.
A notable study involving this compound investigated its interaction with a mutant of T4 Lysozyme (B549824) (L99A). rcsb.orgenzymes.me.uk This mutant protein contains a buried, non-polar cavity that can accommodate small organic molecules, making it an excellent model system for studying protein-ligand interactions. nih.gov In this research, this compound was successfully docked into the L99A cavity, and its binding was confirmed by X-ray crystallography with a resolution of 0.99 Å. rcsb.orgrcsb.org
The study was part of a broader effort to test and improve flexible receptor docking algorithms, which are crucial for accurately predicting binding when a protein changes its conformation to accommodate a ligand. rcsb.org The binding of this compound to the T4 lysozyme L99A cavity is primarily driven by hydrophobic and van der Waals interactions between the butyl group and the non-polar amino acid residues lining the cavity. The pyridine nitrogen offers a potential site for hydrogen bonding, although the cavity itself is largely hydrophobic. The crystallographic data (PDB ID: 7LOG) provides precise atomic coordinates of the complex, serving as a benchmark for validating the accuracy of computational docking predictions. rcsb.orgpdbj.org
Modeling of Steric Effects
Steric effects are non-bonding interactions that arise from the spatial arrangement of atoms, influencing both molecular conformation and chemical reactivity. wikipedia.org The size and shape of a substituent group can hinder or prevent a reaction from occurring at a nearby site.
The steric influence of the alkyl group at the 3-position of the pyridine ring has been quantitatively modeled and studied through chemical reactions. A classic study investigated the reaction of phenyllithium (B1222949) with a series of 3-alkylpyridines. cdnsciencepub.comresearchgate.net The nucleophilic phenyllithium can attack the pyridine ring at either the 2-position or the 6-position. The ratio of the resulting 2-phenyl vs. 6-phenyl substituted products provides a direct measure of the steric hindrance imposed by the 3-alkyl group.
Table 2: Isomer Ratios in the Phenylation of 3-Alkylpyridines
| 3-Alkyl Group | Product Ratio (2-phenyl- / 6-phenyl-) |
|---|---|
| Methyl | 19 |
| Ethyl | 4.5 |
| Isopropyl | 1.1 |
| tert-Butyl | 0.05 |
As the size of the alkyl group increases from methyl to ethyl to isopropyl, the ratio of attack at the 2-position (adjacent to the substituent) versus the 6-position decreases dramatically. cdnsciencepub.com This demonstrates a clear steric effect, where a bulkier group increasingly hinders the approach of the nucleophile to the adjacent carbon atom. For the isomeric tert-butyl group, which is significantly bulkier than the n-butyl group, attack at the 2-position is almost completely suppressed, and the major product is the 6-phenyl isomer. cdnsciencepub.com Although this compound itself was not explicitly tested in this specific series, its n-butyl group would be expected to exert a steric effect intermediate between that of ethyl and isopropyl, favoring the formation of the 2-phenyl-3-butylpyridine product but to a lesser extent than the smaller alkyl groups. This experimental approach serves as a practical model for quantifying the steric effects of substituents on the pyridine ring. researchgate.net
Chemical Reactivity and Mechanistic Investigations
General Reaction Pathways
The reactivity of 3-butylpyridine is largely influenced by the electron-deficient nature of the pyridine (B92270) ring and the presence of the alkyl side chain. The following subsections detail the primary reaction pathways this compound undergoes.
The oxidation of this compound can selectively target either the pyridine ring or the butyl side chain, depending on the reaction conditions and the oxidizing agent employed. Generally, the alkyl side chain is more susceptible to oxidation than the electron-deficient pyridine ring. The oxidation of alkylpyridines can lead to the formation of the corresponding pyridinecarboxylic acids. For instance, the oxidation of the butyl group on this compound would be expected to yield 3-pyridinecarboxylic acid, also known as nicotinic acid. This type of transformation is a common strategy in organic synthesis to introduce a carboxylic acid functional group onto a pyridine core.
| Reactant | Oxidizing Agent | Expected Product |
| This compound | Strong Oxidizing Agent (e.g., KMnO4, H2O2) | 3-Pyridinecarboxylic Acid |
This table is illustrative of the expected outcome based on general principles of alkylpyridine oxidation.
The reduction of this compound typically involves the hydrogenation of the aromatic pyridine ring. The specific product obtained depends on the reducing agent and the reaction conditions. The partial reduction of 3-substituted pyridines can yield 1,4-dihydropyridine (B1200194) derivatives. More vigorous reduction conditions, often employing catalytic hydrogenation, can lead to the complete saturation of the pyridine ring, resulting in the formation of the corresponding piperidine (B6355638) derivative, 3-butylpiperidine. The choice of catalyst and reaction parameters is crucial in controlling the extent of reduction.
| Reactant | Reducing Agent/Conditions | Major Product |
| This compound | e.g., Sodium in liquid ammonia (B1221849) (Birch reduction) | 1,4-Dihydro-3-butylpyridine |
| This compound | e.g., H2/Pd, Pt, or Ni catalyst | 3-Butylpiperidine |
This table outlines the expected products from the reduction of this compound under different conditions.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a challenging transformation, particularly for substituents at the 3-position. The electron-withdrawing nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at the 2- and 4-positions. This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.
However, when a nucleophile attacks the 3-position of the pyridine ring, the resulting negative charge in the intermediate cannot be stabilized by the nitrogen atom. This makes the intermediate significantly less stable and the activation energy for its formation much higher compared to attack at the 2- or 4-positions. Consequently, nucleophilic substitution at the 3-position of pyridine and its derivatives, including this compound, is generally disfavored and requires harsh reaction conditions or the presence of a particularly strong nucleophile.
Coordination Chemistry of this compound
The lone pair of electrons on the nitrogen atom of the pyridine ring allows this compound to act as a Lewis base and coordinate to metal centers, forming coordination complexes.
As a pyridine derivative, this compound can function as a monodentate ligand, donating its nitrogen lone pair to a metal ion. The coordination of pyridine-type ligands to metal ions is a fundamental aspect of coordination chemistry, leading to the formation of a wide variety of complexes with diverse geometries and electronic properties. The presence of the butyl group at the 3-position can influence the steric and electronic properties of the resulting metal complex, though its effect is generally less pronounced than that of substituents at the 2- or 6-positions, which are closer to the coordinating nitrogen atom. 3-Substituted pyridines are known to act as terminal ligands in coordination polymers, coordinating to metal centers through their pyridine nitrogen atoms.
Manganese-salen complexes are a well-studied class of coordination compounds, often utilized as catalysts in various organic transformations, most notably in the asymmetric epoxidation of olefins. The core of these complexes consists of a manganese ion coordinated to a tetradentate salen ligand.
In the context of manganese-salen complexes, pyridine derivatives like this compound can play the role of an axial ligand. The salen ligand typically occupies the four equatorial positions of an octahedral manganese center, leaving the two axial positions available for coordination with other ligands. The addition of a pyridine-based ligand, such as this compound, can lead to the formation of a six-coordinate manganese(III)-salen complex where the pyridine nitrogen occupies one of the axial sites. This axial coordination can significantly influence the electronic properties and the catalytic activity and selectivity of the manganese-salen complex. The formation of these complexes typically involves the reaction of a manganese(II) salt with the salen ligand, followed by oxidation to manganese(III), with the axial ligand being introduced either during or after the complex formation. rsc.org
Ruthenium-Based Sensitizers
While direct studies detailing the specific use of this compound in ruthenium-based sensitizers are not prevalent in the reviewed literature, the role of its isomer, 4-tert-butylpyridine (B128874) (TBP), is well-documented and provides valuable insights into the potential functions of butyl-substituted pyridines in this context. Ruthenium(II) polypyridyl complexes are paramount as sensitizers in dye-sensitized solar cells (DSSCs) due to their efficient metal-to-ligand charge transfer (MLCT) characteristics, broad absorption spectra, and long-lived excited states. mdpi.com In these systems, additives like TBP are often included in the electrolyte solution.
The function of TBP is primarily to increase the open-circuit voltage (Voc) of the DSSC. It achieves this by adsorbing onto the surface of the TiO2 photoanode, which shifts the conduction band edge of the TiO2 to a more negative potential. This shift increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher Voc. Furthermore, the presence of TBP can suppress the recombination of electrons from the TiO2 conduction band with the oxidized species in the electrolyte (typically I3-), a major loss mechanism in DSSCs.
In the context of ruthenium phthalocyanine-bipyridyl dyads, which have been explored as sensitizers, the electrolyte composition often includes 4-tert-butylpyridine. acs.orgscispace.com The inclusion of TBP in the electrolyte, which also contains a redox couple like LiI/I2 in a solvent such as 3-methoxypropionitrile, is a standard practice to improve the performance of the solar cell. acs.org Although the research highlights the use of the 4-tert-butyl isomer, the fundamental physicochemical properties of this compound suggest it could play a similar role in modifying the semiconductor surface and influencing the energetics of the DSSC, though its specific efficacy would require dedicated experimental verification.
Iron(II) Spin Crossover Coordination Polymers
The study of spin crossover (SCO) phenomena in coordination polymers is a burgeoning field of materials science, with potential applications in molecular switches, sensors, and data storage. While there is a lack of specific research on this compound in this area, studies on the closely related ligand 4-tert-butylpyridine (4-tBupy) offer significant insights into how butyl-substituted pyridines can influence the SCO behavior of iron(II) complexes.
A notable example is the one-dimensional coordination polymer [Fe(4-tBupy)3][Au(CN)2]2·0.5H2O. In this compound, the Fe(II) centers are in an octahedral FeN6 coordination environment, with three nitrogen atoms from the 4-tBupy ligands and three from the [Au(CN)2]− anions. The bulky tert-butyl groups on the pyridine rings play a crucial role in the crystal packing and, consequently, in the cooperative nature of the spin transition. This compound exhibits an abrupt thermal spin crossover with a noticeable hysteresis loop, a desirable feature for memory applications. The transition from the low-spin (LS, S=0) to the high-spin (HS, S=2) state is also inducible by light at low temperatures (LIESST effect).
The structural dynamics accompanying the spin transition are significant. The Fe-N bond lengths increase upon conversion from the LS to the HS state, reflecting the population of anti-bonding eg orbitals. The steric hindrance provided by the tert-butyl groups influences the packing of the polymer chains and the intermolecular interactions, which are critical in transmitting the elastic forces that drive the cooperativity of the SCO. The distinct structural features of this compound, with its linear alkyl chain, would likely lead to different packing arrangements and intermolecular interactions compared to the bulky tert-butyl group, thus potentially modulating the SCO characteristics, such as the transition temperature and the width of the hysteresis loop.
Coordination with Copper(I)/(II) Redox Couples
The coordination of pyridine derivatives with copper(I)/(II) redox couples is of particular interest in the context of electrolytes for dye-sensitized solar cells, where these copper complexes are investigated as alternatives to the traditional iodide/triiodide redox shuttle. Research on 4-tert-butylpyridine (TBP) has revealed important interactions that can affect the stability and performance of these devices.
Studies have shown that TBP, a common additive in DSSC electrolytes, can coordinate with the Cu(II) species of the [Cu(dmp)2]+/2+ redox couple (dmp = 2,9-dimethyl-1,10-phenanthroline). While the Cu(I) complex, [Cu(dmp)2]+, is relatively resistant to TBP coordination, the oxidized Cu(II) species, [Cu(dmp)2]2+, can form new TBP-coordinated compounds. This coordination has been found to be detrimental to the performance and stability of the DSSC.
The formation of these TBP-copper complexes can significantly impede the electrochemical activity of the redox couple at the counter electrode and reduce its mass transport capability. This leads to a substantial loss in the fill factor of the solar cell over time, which is a key parameter for device efficiency. This degradation mechanism is considered a form of "TBP poisoning" for copper-based redox shuttles. Given the similar coordinating nature of the pyridine nitrogen in this compound, it is plausible that it could also interact with copper(I)/(II) redox couples, potentially leading to similar stability issues. The specific thermodynamics and kinetics of such coordination would, however, depend on the steric and electronic properties conferred by the n-butyl group.
Catalytic Applications and Mechanisms
Role as a Catalyst in Organic Synthesis
This compound is utilized in the preparation of catalytically active coordination compounds, most notably manganese-salen complexes. Salen-type ligands (N,N'-bis(salicylidene)ethylenediamine and its derivatives) in combination with manganese have been shown to be effective catalysts for a variety of organic transformations.
The role of this compound in this context is as a ligand that coordinates to the manganese center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity and selectivity of the resulting complex. These manganese(III)-salen complexes are particularly known for their application in asymmetric epoxidation of unfunctionalized olefins and in hydrosilylation reactions.
For instance, chiral Mn(III)-salen complexes have been synthesized and employed as catalysts for the asymmetric epoxidation of styrenes and chromenes, often using sodium hypochlorite (B82951) as the oxidant. rsc.org The pyridine derivative ligand can modulate the catalyst's performance. In the realm of reduction reactions, manganese-salan (the saturated version of the salen ligand) complexes have been investigated as catalysts for the hydrosilylation of aldehydes and ketones. mdpi.com While manganese(III) chloride complexes themselves may show minimal activity, their azide (B81097) counterparts or activation with silver salts can lead to efficient catalytic systems. mdpi.com The mechanism is thought to involve the activation of the silane, and the nature of the ligands, including any coordinated pyridine derivatives, is crucial for the catalytic cycle.
The following table summarizes the catalytic applications of manganese-salen complexes, which can be prepared using this compound.
| Reaction Type | Catalyst Type | Substrates | Key Features |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral Mn(III)-salen complexes | Styrenes, Chromenes | High yields and enantioselectivities. rsc.org |
| Hydrosilylation | Mn(III)-salan complexes | Aldehydes, Ketones | Good yields and tolerance to various functional groups. mdpi.com |
| Acceptorless Dehydrogenation | Mn(III)-salen complexes | Alcohols | Direct synthesis of imines from alcohols and amines. nih.gov |
Catalytic Processes in Coordination Chemistry
The involvement of this compound in catalytic processes within coordination chemistry often stems from its ability to act as a ligand, modifying the properties of a catalytically active metal center. The coordination of the pyridine nitrogen to a transition metal can influence the metal's redox potential, Lewis acidity, and the steric accessibility of the catalytic site.
A prime example is the catalytic cycle of manganese-salen complexes in oxidation reactions. In these systems, a pyridine ligand like this compound can coordinate axially to the manganese center. This axial ligand can play a significant role in stabilizing the high-valent manganese-oxo species that are believed to be the active oxidants in reactions such as epoxidation. The electronic properties of the butylpyridine ligand can tune the reactivity of this intermediate.
Furthermore, coordination polymers (CPs) containing pyridine-based ligands have emerged as a class of heterogeneous catalysts. While specific examples with this compound are not extensively detailed, the principles apply. The pyridine moieties within the polymer framework can act as basic sites or as coordination sites for catalytically active metal ions. For instance, CPs have been investigated for their catalytic activity in the oxidation of benzylic C-H bonds and in the Henry reaction. researchgate.net The structure of the pyridine ligand, including the nature of its substituents, can influence the porosity and stability of the CP, as well as the accessibility of the catalytic sites.
In some catalytic cycles, the pyridine ligand may not be just a spectator but can be actively involved. For example, in dehydrogenation reactions catalyzed by certain metal complexes, the ligand can participate in proton transfer steps or undergo reversible modifications.
Application in Porous Ionic Liquids (PILs) for Catalysis
Porous Ionic Liquids (PILs) are a novel class of materials that combine the properties of ionic liquids with permanent porosity. They have garnered attention for their potential applications in catalysis, offering a high concentration of active sites and tunable properties.
A relevant example is the development of Type III PILs, which consist of a microporous framework dispersed in a sterically hindered ionic liquid. In one such system, a zeolitic imidazolate framework-8 (ZIF-8) confining phosphomolybdic acid (HPMo) was used as the microporous framework, and an N-butyl pyridine bis(trifluoromethane sulfonyl) imide ionic liquid ([Bpy][NTf2]) served as the solvent. This system was designed for liquid-liquid two-phase catalysis, specifically for reactive extractive desulfurization of fuel oils.
The N-butyl pyridine cation of the ionic liquid plays a crucial role. Its bulky nature creates voids, contributing to the material's porosity. The ionic liquid acts as a solvent that disperses the catalytic framework, preventing the loss of active sites and enhancing stability. Moreover, the presence of the ionic liquid can modify the hydrophilicity of the internal surfaces of the ZIF-8 pores, which can be critical for reactions involving aqueous reactants, such as hydrogen peroxide used as an oxidant in desulfurization. The combination of the catalytic activity of the phosphomolybdic acid, the size selectivity of the ZIF-8, and the unique solvent properties of the N-butyl pyridine ionic liquid leads to an efficient and stable catalytic system.
The following table summarizes the components and their roles in the described Porous Ionic Liquid system.
| Component | Function |
|---|---|
| Zeolitic Imidazolate Framework-8 (ZIF-8) | Microporous framework providing shape selectivity and support for the catalyst. |
| Phosphomolybdic Acid (HPMo) | Catalytically active species confined within the ZIF-8 pores. |
| N-butyl pyridine bis(trifluoromethane sulfonyl) imide ([Bpy][NTf2]) | Sterically hindered ionic liquid that acts as a solvent, creates porosity, and enhances catalyst stability. |
Use as a Probe Molecule for Brønsted Acidity in Catalysts
The characterization of acid sites on solid catalysts is fundamental to understanding and optimizing catalytic reaction mechanisms. psu.edu Molecules that can interact with these sites in a measurable way, known as probe molecules, are essential tools for this purpose. Pyridine and its derivatives are widely used to differentiate between Brønsted (proton-donating) and Lewis (electron-accepting) acid sites, typically through techniques like infrared (IR) spectroscopy. psu.edutue.nl
When a pyridine derivative adsorbs onto a catalyst surface, it interacts with the acid sites. Adsorption on a Brønsted acid site results in the formation of a pyridinium (B92312) ion, while interaction with a Lewis acid site involves the coordination of the nitrogen lone pair to the metal center. researchgate.netmdpi.com These different interaction modes produce distinct signals in IR spectra, allowing for the identification and quantification of each type of acid site. tue.nlmdpi.com
While pyridine itself is a common probe, sterically hindered derivatives like 2,6-di-tert-butylpyridine (B51100) or 2,4,6-tri-tert-butylpyridine (B184576) are particularly useful for characterizing the acidity of specific locations, such as the external surfaces of zeolites. psu.eduacs.orgresearchgate.net The bulky substituents prevent these molecules from entering the micropores of the zeolite, ensuring that they only probe the acid sites on the outer surface. acs.orgresearchgate.net
Table 1: Comparison of Pyridine-Based Probe Molecules for Catalyst Acidity
| Probe Molecule | Steric Hindrance | Typical Application | Sites Probed | Reference |
|---|---|---|---|---|
| Pyridine | Low | General Brønsted and Lewis acid site characterization | Total acid sites (internal and external) | psu.edutue.nl |
| 2,6-di-tert-butylpyridine | High | Characterization of non-hindered or external acid sites | External Brønsted sites; does not detect Lewis sites | psu.eduresearchgate.net |
| 2,4,6-tri-tert-butylpyridine | Very High | Probing external surfaces of large-pore zeolites | External Brønsted sites only | acs.org |
Mechanisms of Action in Diverse Chemical Systems
The chemical behavior of this compound and its isomers, particularly 4-tert-butylpyridine (tBP), has been investigated in several contexts, revealing distinct mechanisms of action.
In Photovoltaic Devices:
A primary application for butylpyridine isomers is as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole-transporting layers (HTLs) of perovskite solar cells (PSCs). researchgate.netnih.govossila.com In these systems, its mechanism is multifaceted:
Surface Passivation and Conduction Band Shift: In DSSCs and PSCs, tBP adsorbs onto the surface of the titanium dioxide (TiO₂) photoanode. nih.govscispace.com This action passivates surface defect states that would otherwise act as sites for charge recombination, where electrons from the TiO₂ conduction band recombine with the oxidized species in the electrolyte or the hole-transport material. scispace.comresearchgate.net The adsorption of the basic pyridine molecule also shifts the conduction band edge of the TiO₂ to a more negative potential. nih.govscispace.com This shift increases the open-circuit voltage (V_oc) of the solar cell. nih.govresearchgate.net
HTL Morphology Control: In perovskite solar cells, tBP has been identified as a crucial morphology controller for the hole transport layer, especially when using materials like Spiro-OMeTAD. nih.govacs.org It improves the uniformity of the HTL film and prevents the aggregation of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which is essential for efficient hole extraction. nih.govacs.org
Table 2: Effect of 4-tert-butylpyridine (tBP) as an Additive in Solar Cells
| Solar Cell Type | Component | Mechanism of Action | Observed Effect | References |
|---|---|---|---|---|
| DSSC | Electrolyte | Adsorption on TiO₂ surface; Shifts conduction band | Reduces charge recombination; Increases open-circuit voltage (V_oc) | nih.govresearchgate.net |
| PSC | Hole Transport Layer | Improves uniformity of HTL; Prevents Li-salt accumulation | Enhances fill factor (FF) and device stability | nih.govacs.org |
In Environmental Systems:
In aqueous environmental systems containing clay minerals like smectites, this compound demonstrates a pH-dependent adsorption mechanism. oup.com
Cation Exchange (Low pH): Under acidic conditions (pH < 6.5), the pyridine nitrogen is protonated, forming the cationic 3-butylpyridinium species. This cation is then adsorbed onto the negatively charged clay surfaces primarily through a cation exchange mechanism, displacing native cations like Ca²⁺. oup.com
Hydrophobic Interactions (Neutral/High pH): At neutral or slightly alkaline pH (> 7), the this compound molecule is predominantly in its neutral, unprotonated form. oup.com In this state, it still adsorbs to the smectite surface, but to a greater extent than can be accounted for by cation exchange alone. This suggests that the molecule is retained by hydrophobic bonding between its butyl side chain and hydrophobic sites on the mineral surface. oup.com The greater adsorption of this compound compared to pyridine across the entire pH range of 3 to 8 highlights the significant contribution of the hydrophobic butyl group to the adsorption mechanism. oup.com
Biological and Pharmacological Research Applications
Ligand Activity in Biological Systems
In the field of biological research, 3-Butylpyridine functions as a ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound can bind to metal centers, forming stable complexes that may be leveraged in various applications. For instance, it has been used in the synthesis of manganese(III)-salen complexes. researchgate.net The thermal properties of these complexes are influenced by the axial ligands, and a complex with this compound was found to melt at 97.6 °C before ligand desorption. researchgate.net Pyridine-based ligands are also utilized in metal complexes that act as catalysts in organic reactions. researchgate.netontosight.ai The ability of this compound to form these metal complexes underscores its potential for applications in drug design, where such complexes can be tailored to interact with biological systems.
Potential in Drug Design and Development
This compound is considered a valuable scaffold in medicinal chemistry. ontosight.ai Its structural similarities to other biologically active compounds suggest it could serve as a lead compound for drug development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. creative-bioarray.com The process of lead optimization involves chemically modifying the compound to improve its efficacy, selectivity, and pharmacokinetic properties. creative-bioarray.com
Derivatives of this compound are being actively investigated for their therapeutic potential. ontosight.ai For example, structural analogs have been explored for a range of pharmacological properties, making the analysis of structure-activity relationships critical. The pyridine (B92270) ring is a common heterocycle in FDA-approved drugs, highlighting the importance of developing synthetic methods to access functionalized pyridines for various fields. researchgate.net The potential for pyridine derivatives to act as antibacterial, antiviral, and anticancer agents is an area of ongoing research. ontosight.ai
Investigation of Analgesic Properties
Research has pointed towards the potential of this compound and its derivatives as analgesics, primarily through their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 ion channel is a significant target for the development of new pain relief medications, as it plays a crucial role in inflammatory pain signaling. mdpi.com
The TRPV1 receptor is a non-selective cation channel involved in the perception of heat and pain. nih.gov Studies have indicated that this compound derivatives can act as antagonists to this receptor. An antagonist is a type of ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. The development of selective TRPV1 antagonists is a major area of research for treating various chronic pain conditions. mdpi.com Research into a series of derivatives of this compound revealed that some compounds exhibited promising analgesic properties by antagonizing TRPV1 receptors, suggesting that the core structure is a viable starting point for developing new pain therapies.
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For this compound derivatives, modifications to the butyl group and substitutions on the pyridine ring have been shown to significantly impact their potency as TRPV1 antagonists. nih.gov
In an extensive study of propanamide derivatives featuring a t-butylpyridine C-region, researchers found that the pyridine derivatives generally showed better antagonism of the human TRPV1 (hTRPV1) receptor than similar phenyl-based compounds. nih.govnih.gov The analysis of these structure-activity relationships (SAR) provides a roadmap for designing more effective antagonists. For instance, the t-butyl group was suggested to provide a superior fit into a hydrophobic pocket of the TRPV1 receptor compared to a trifluoromethyl group. nih.gov
Several compounds from this research demonstrated excellent potency. The table below highlights the antagonistic activity of selected 2-substituted 6-t-butylpyridine derivatives against capsaicin (B1668287) activation of hTRPV1, showcasing the impact of different functional groups. nih.govresearchgate.net
| Compound ID | 2-Substituent on Pyridine Ring | Antagonistic Activity (Ki in nM) |
| 7 | Ethyl | 0.1 |
| 9 | Methoxy | 6.7 |
| 10 | Ethoxy | 3.5 |
| 11 | Propyloxy | 1.3 |
| 12 | Butyloxy | 0.9 |
| 13 | Pentyloxy | 0.8 |
| 14 | Hexyloxy | 1.1 |
This table is based on data from a study on 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides containing a t-butylpyridine C-region, illustrating structure-activity relationships. nih.gov
The data shows that for straight-chain 2-alkyloxy derivatives (compounds 9-14), the antagonistic potency increased with the carbon chain length up to five carbons (pentyloxy), after which the potency began to decrease slightly. nih.gov The ethyl-substituted compound (7) showed exceptionally high potency. nih.govnih.gov These findings underscore that specific hydrophobic interactions are critical for high binding potency to the hTRPV1 receptor. acs.org
Cellular and Molecular Mechanisms
The biological effects of a compound are underpinned by its interactions at the cellular and molecular level. Research into this compound indicates that it can modulate fundamental cellular processes.
Studies have revealed that this compound can influence cellular signaling pathways, which are complex systems of communication that govern basic cellular activities and coordinate cell actions. One significant finding is the compound's potential to induce apoptosis, or programmed cell death, in certain cell types. This effect may be mediated through mechanisms involving oxidative stress. Oxidative stress is an imbalance between free radicals and antioxidants in the body, which can lead to cell and tissue damage. mdpi.com It can trigger the intrinsic pathway of apoptosis, which is mediated by mitochondria. numberanalytics.comresearchgate.net This process can involve the release of pro-apoptotic factors from the mitochondria, ultimately leading to cell death. mdpi.comresearchgate.net
Induction of Apoptosis
Research into the apoptosis-inducing capabilities of this compound has primarily centered on its derivatives, particularly when incorporated into organometallic complexes. A notable example is the dinuclear platinum(II) compound, Pt₂(this compound)₄(berenil)₂ (referred to as Pt11), which has demonstrated significant cytotoxic effects against human breast cancer cell lines. nih.gov Studies have shown that this complex is a more potent antiproliferative agent than the conventional chemotherapy drug cisplatin in both MDA-MB-231 and MCF-7 breast cancer cells. nih.gov
Table 1: Summary of Apoptosis Induction by a this compound Derivative :--
| Compound | Cell Lines | Key Findings | Apoptotic Pathway Markers |
|---|
Role of Oxidative Stress Mechanisms
The apoptotic pathways initiated by this compound-containing compounds are closely linked to events that suggest the involvement of oxidative stress. The observed disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway, which is often associated with the production of reactive oxygen species (ROS). nih.govcollectionscanada.gc.ca While direct studies measuring ROS generation by this compound alone are limited, its role as a ligand in metal complexes, such as those with copper, can facilitate reactions with oxygen, potentially leading to the formation of ROS. researchgate.net General research indicates that this compound can influence cellular signaling pathways, and it has been suggested that these effects may be mediated through oxidative stress mechanisms.
Toxicological Investigations
Research has indicated that exposure to this compound may lead to significant alterations in liver enzyme levels, suggesting a potential for hepatotoxicity. However, specific data from primary toxicological studies detailing the extent of these enzymatic changes in response to this compound are not widely available in the public domain.
Toxicological investigations on structurally related compounds provide some insight. A study by the National Toxicology Program (NTP) on N-butylpyridinium chloride , a pyridinium (B92312) salt with a butyl group, was conducted in rats and mice. nih.gov In this 3-month study, the compound was administered in drinking water. While the findings suggested minimal effects at low concentrations, higher exposure levels resulted in nonneoplastic lesions in the kidneys and adrenal glands of mice, which were used to establish the lowest-observed-effect levels (LOELs). nih.gov
Table 2: Selected Findings from NTP Toxicity Study on N-Butylpyridinium Chloride in Mice :--
| Compound | Species | Exposure | Lowest-Observed-Effect Level (LOEL) | Primary Effects at LOEL |
|---|
The metabolic pathways of this compound are primarily understood through its interaction with the cytochrome P450 (CYP) enzyme system. The CYP system is a family of enzymes concentrated in the liver that is responsible for the phase I metabolism of a vast number of foreign compounds, including many drugs and chemicals. jadpro.com
Studies on structurally similar compounds have demonstrated that alkyl-substituted pyridines are capable of interacting with and inducing CYP enzymes. For instance, 4-tert-butylpyridine (B128874) was shown to induce hepatic microsomal cytochrome P450 in rats. researchgate.net The metabolic fate of the alkyl side chain is also a critical aspect. The butyl group is susceptible to oxidation by CYP enzymes, a process that can lead to the formation of more polar metabolites, such as alcohols and carboxylic acids, thereby facilitating their excretion. This type of metabolic transformation is well-documented for other compounds containing a butyl group attached to an aromatic ring. lookchem.com Therefore, it is anticipated that this compound is metabolized in biological systems via the CYP450 pathway, involving oxidation of both the pyridine ring and the butyl side chain. researchgate.net
Antimicrobial Activities of Derivatives
While this compound itself is not typically characterized as a primary antimicrobial agent, its structural scaffold has been utilized in the synthesis of derivatives with significant antibacterial properties. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and evaluated for their in vitro activity against several Gram-positive bacterial strains. nih.gov
The results showed that specific derivatives exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to the antibiotic linezolid. nih.gov Compounds 21b , 21d , 21e , and 21f from the study demonstrated strong inhibition against clinically relevant bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov These findings underscore the value of the 3-pyridyl moiety as a component in the design of new antimicrobial agents.
Table 3: In Vitro Antibacterial Activity (MIC) of this compound Derivatives :--
| Derivative | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |
|---|---|---|---|---|
| 21b | 4 µg/mL | 2 µg/mL | 4 µg/mL | 4 µg/mL |
| 21d | 2 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL |
| 21e | 4 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL |
| 21f | 4 µg/mL | 2 µg/mL | 8 µg/mL | 4 µg/mL |
Occurrence as Phytotoxins
This compound has been identified as a naturally occurring phytotoxin produced by pathogenic fungi. researchgate.netnih.gov Notably, it is produced by the fungus Rhizoctonia solani AG1-1A, which is the causative agent of sheath blight, a significant disease affecting rice crops. researchgate.netnih.gov
Research involving bioassay-guided fractionation of culture filtrates from a highly aggressive isolate of R. solani led to the identification of this compound as a major bioactive component. researchgate.netnih.gov Subsequent validation studies confirmed that both the purified fraction containing the compound and a pure standard of this compound could induce necrotic symptoms on rice plants that were similar to those caused by the fungus itself. researchgate.netnih.gov This demonstrates that this compound is a key virulence factor responsible for the development of necrosis during the progression of sheath blight disease in rice. nih.gov The compound has also been reported in culture filtrates of several Fusarium species. core.ac.uk
Interestingly, the phytotoxicity of this compound appears to be context-dependent. In a study of analogues of fusaric acid (5-butylpicolinic acid), another fungal phytotoxin, this compound by itself was found to be non-toxic to cotton. core.ac.uk This suggests that for certain phytotoxic effects, the butyl-pyridine structure requires other functional groups, such as the carboxylic acid in fusaric acid, to be active. core.ac.uk
Table 4: this compound as a Fungal Phytotoxin :--
| Producing Organism | Affected Plant | Observed Phytotoxic Effect |
|---|---|---|
| Rhizoctonia solani AG1-1A | Rice (Oryza sativa) | Induces necrotic lesions characteristic of sheath blight disease. researchgate.netnih.gov |
| Fusarium species | - | Reported as a metabolite. core.ac.uk |
Interactions with Biological Macromolecules
The unique structural and electronic properties of this compound have made it a subject of interest in the study of interactions with biological macromolecules. Research has particularly focused on its binding within engineered protein cavities and its potential to modulate the function of important receptors in the nervous system.
The L99A mutant of T4 Lysozyme (B549824) is a well-established model system for investigating protein-ligand interactions. The substitution of leucine (B10760876) with alanine (B10760859) at position 99 creates a hydrophobic cavity within the protein, providing an ideal environment for studying the binding of small nonpolar molecules. rcsb.org The interaction of this compound with this engineered cavity has been characterized through X-ray crystallography, providing detailed structural insights into the binding mode.
The crystal structure of the T4 Lysozyme L99A mutant in complex with this compound has been determined at a high resolution of 0.99 Å. rcsb.org This structural data, available in the Protein Data Bank (PDB entry 7LOG), reveals the precise orientation of the this compound molecule within the hydrophobic pocket of the enzyme. rcsb.orgenzymes.me.uk The binding of ligands within this cavity is often enthalpically driven. science.gov The protein exhibits flexibility and can adapt its conformation to accommodate the size and shape of the bound ligand. rcsb.org
Table 1: Crystallographic Data for this compound in Complex with T4 Lysozyme L99A
| Parameter | Value |
|---|---|
| PDB ID | 7LOG rcsb.orgenzymes.me.uk |
| Resolution | 0.99 Å rcsb.org |
| R-Value Work | 0.198 rcsb.org |
| R-Value Free | 0.200 rcsb.org |
| Expression System | Escherichia coli rcsb.org |
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. sigmaaldrich.com The modulation of these receptors is a key area of pharmacological research. While direct studies on this compound are limited in the available literature, research on structurally related compounds, particularly bispyridinium compounds with tert-butyl substitutions, suggests a potential modulatory role.
Compounds containing a 4-tert-butylpyridinium moiety have been identified as allosteric modulators of nAChRs, capable of restoring the function of receptors that have been desensitized by overstimulation. uni-duesseldorf.deresearchgate.netresearchgate.net Studies on regioisomers, including those with 3-tert-butylpyridinium groups, have indicated that their pharmacological profiles are similar to the 4-substituted counterparts. researchgate.netacs.org These compounds often act as noncompetitive antagonists or open-channel blockers, with their inhibitory potency influenced by the structure of the linker connecting the two pyridinium rings. acs.orgplos.org Furthermore, a series of arylpyrid-3-ylmethanones have been identified as potent type I positive allosteric modulators of the α7 nAChR subtype, underscoring the relevance of the 3-substituted pyridine core in receptor modulation. nih.gov These findings collectively suggest that this compound may interact with nAChRs, potentially as an allosteric modulator, although specific data on its efficacy and the subtypes it affects are not yet fully characterized.
Table 2: Effects of Structurally Related Butyl-Substituted Pyridinium Compounds on nAChRs
| Compound Class | Receptor Subtype(s) | Observed Effect |
|---|---|---|
| Bis(4-tert-butylpyridinium) compounds | Muscle-type nAChR, α7 nAChR | Positive allosteric modulation, "resensitization" of desensitized receptors, noncompetitive inhibition uni-duesseldorf.deresearchgate.netacs.org |
| Bis(3-tert-butylpyridinium) regioisomers | Muscle-type nAChR, other nAChRs | Pharmacological profile similar to 4-tert-butyl isomers researchgate.netacs.org |
| Arylpyrid-3-ylmethanones | α7 nAChR | Positive allosteric modulation (Type I PAM) nih.gov |
Industrial and Applied Research Contexts
Intermediate in Agrochemical Production
3-Butylpyridine is a significant chemical compound utilized as an intermediate in the manufacturing of various agrochemicals. guidechem.com Its structural properties, featuring a pyridine (B92270) ring substituted with a butyl group, make it a valuable building block in the synthesis of more complex molecules with applications in agriculture. jubilantingrevia.com Alkylpyridines, including this compound, serve as foundational materials for creating active ingredients in insecticides, fungicides, herbicides, and plant growth regulators. jubilantingrevia.com The butyl group enhances the lipophilicity of the molecule, a characteristic that can influence the bioavailability and efficacy of the final agrochemical product. vulcanchem.com
The industrial synthesis of this compound can be achieved through methods such as the alkylation of pyridine with butyl halides. Transition metal catalysts are sometimes employed in industrial settings to enhance the yield and selectivity of this reaction. Another synthetic route involves the dehydrogenation of 3-methylpiperidine. vulcanchem.com
Precursor in Chemical Manufacturing Processes
Beyond its role in the agrochemical sector, this compound serves as a versatile precursor in broader chemical manufacturing. Its chemical structure allows it to participate in a variety of reactions, making it a key starting material for the synthesis of numerous other compounds. For instance, it can undergo oxidation to form pyridine N-oxides or be reduced to different alkylated pyridines. Furthermore, it can partake in nucleophilic substitution reactions.
Role in Dye-Sensitized Solar Cells (DSSCs)
The application of pyridine derivatives is particularly prominent in the research and development of dye-sensitized solar cells (DSSCs). These compounds, notably 4-tert-butylpyridine (B128874) (TBP), are frequently used as additives in the electrolyte solution to enhance the performance of the solar cell. acs.orgrsc.orgresearchgate.netnih.gov
Photovoltage Enhancement
The addition of 4-tert-butylpyridine (TBP) to the electrolyte leads to a significant enhancement in the photovoltage of DSSCs. rsc.orgrsc.orgnih.gov This increase in photovoltage is attributed to two main effects. Firstly, the adsorption of TBP onto the TiO2 surface causes a negative shift in the conduction band edge of the semiconductor. nih.govnih.gov Secondly, as mentioned previously, TBP increases the electron lifetime by reducing the rate of charge recombination. nih.gov Studies have quantified this effect, showing that the addition of 0.5 M TBP can increase the open-circuit potential by as much as 260 mV, with the band edge shift accounting for approximately 60% of this increase and the increased electron lifetime contributing the remaining 40%. nih.gov Research has also explored the use of other additives in combination with TBP, such as cyanobiphenyl liquid crystals, which can lead to even higher photovoltages by further retarding interfacial recombination. rsc.org
Use in Reactive Extractive Desulfurization (REDS) Processes
Pyridine-based compounds, particularly ionic liquids (ILs) derived from them, have shown promise in the reactive extractive desulfurization (REDS) of fuels. mdpi.comnih.govacs.orgresearchgate.net This process is crucial for removing sulfur-containing compounds from diesel and other fuels to meet environmental regulations and improve fuel quality. mdpi.com
In REDS, pyridinium-based ionic liquids, such as N-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF4]), act as both an extractant and a catalyst. acs.orgresearchgate.net These ILs selectively remove aromatic heterocyclic sulfur compounds like dibenzothiophene (B1670422) (DBT) from the fuel phase. acs.orgresearchgate.net The efficiency of the extraction is influenced by the structure of the pyridinium (B92312) cation, with longer alkyl chains on the pyridine ring generally leading to better performance. acs.orgresearchgate.net The process often involves an oxidizing agent, such as hydrogen peroxide, which, in the presence of the ionic liquid catalyst, converts the sulfur compounds into more polar sulfones that are more readily extracted into the ionic liquid phase. mdpi.com This combination of extraction and catalytic oxidation makes REDS a highly effective method for deep desulfurization under mild operating conditions. mdpi.comnih.gov
Extraction of Metals from Aqueous Solutions
This compound and its derivatives have demonstrated utility as reagents in the liquid-liquid extraction of metal ions from aqueous solutions. This application is significant in fields such as hydrometallurgy for the recovery and purification of metals. The effectiveness of this compound in these processes often stems from its ability to act as a ligand, forming complexes with metal ions that are then soluble in an organic phase.
One area of investigation involves the use of ionic liquids derived from this compound. For instance, 3-butylpyridinium bis(trifluoromethanesulfonyl)imide ([3-BuPyr][NTf2]) has been studied for its capacity to extract copper(II) from aqueous solutions without the need for additional chelating agents or pH adjustments. researchgate.net In these systems, the pyridinium-based cation can be deprotonated to form neutral this compound, which then coordinates with the metal ion. researchgate.net The strong interaction between the nitrogen atom of the this compound cation and the copper(II) ion facilitates the extraction process. rsc.org Research has shown that this ionic liquid can achieve a copper(II) extraction efficiency of 82.6%. researchgate.net
The extraction mechanism can be influenced by the deprotonation of the [3-BuPyr]+ cation, a process that is supported by an observed decrease in the pH of the aqueous phase during extraction. researchgate.net Following extraction, the metal can be recovered from the ionic liquid phase, and the ionic liquid can be regenerated for reuse by washing with an acid like hydrochloric acid, followed by purification. rsc.org
Furthermore, this compound has been investigated as a component in synergistic solvent extraction systems. Synergistic extraction occurs when a combination of two or more extractants yields a greater extraction efficiency than the sum of the individual extractants. In these systems, this compound can act as a synergist in conjunction with other extractants.
Research has also explored the use of this compound in the preparation of manganese-salen complexes, which have applications in various catalytic processes. sigmaaldrich.com While not a direct metal extraction from an aqueous solution, this highlights its role as a versatile ligand in coordination chemistry, a fundamental aspect of many separation processes.
The table below summarizes the extraction efficiency of a this compound-based ionic liquid for copper(II).
| Ionic Liquid | Metal Ion | Extraction Efficiency (%) | Conditions |
| 3-butylpyridinium bis(trifluoromethanesulfonyl)imide | Copper(II) | 82.6 | No chelating agent or pH control. researchgate.net |
Table 1: Extraction Efficiency of Copper(II) using a this compound-Based Ionic Liquid
Interactive Table:
View Interactive Table
Comparative Studies and Structure Activity Relationships
Comparison with Other Alkyl-Substituted Pyridines
Alkyl-substituted pyridines are a class of compounds where an alkyl group is attached to the pyridine (B92270) ring. The properties of these compounds are significantly influenced by the nature of the alkyl group. For instance, the benzylic functionalization of alkylpyridines is a key pathway for synthesizing various pyridine derivatives. nih.gov
The reactivity of alkylpyridines can be seen in reactions such as palladium-catalyzed arylation, which is used to synthesize mixed aryl alkylpyridines. acs.org In such reactions, the presence of an α-branched alkyl chain on the alkylpyridine has been found to significantly increase the product yield. acs.org Furthermore, palladium-catalyzed dehydrogenation of 4-alkylpyridines can occur under mild conditions. acs.org
The basicity of alkylpyridines is also a key property. The pKa values for a range of alkylpyridines have been determined, spanning from 18.9 to 31.3. researchgate.net For example, the pKa of pyridine itself is 5.23, and this value changes with the addition of alkyl groups. wikipedia.org The steric and electronic effects of the alkyl substituents play a crucial role in determining the basicity of the pyridine nitrogen.
| Compound | Key Structural Feature | Noteworthy Property/Reactivity |
|---|---|---|
| 3-Butylpyridine | Butyl group at the 3-position | Serves as a building block in organic synthesis. |
| 2-Methylpyridine (B31789) (α-Picoline) | Methyl group at the 2-position | Undergoes benzylic functionalization. nih.gov Boiling point of 128-129 °C. nih.gov |
| 4-tert-Butylpyridine (B128874) | tert-Butyl group at the 4-position | Used as a catalyst in nucleophilic substitutions. solubilityofthings.com |
| 2,6-Di-tert-butylpyridine (B51100) | Two tert-butyl groups at the 2 and 6 positions | Exhibits significant steric hindrance, influencing its reactivity as a base. cymitquimica.com |
Influence of Substituent Position and Chain Length on Properties
The position of the alkyl substituent on the pyridine ring and the length of the alkyl chain have a profound impact on the physicochemical properties of alkylpyridines. sciforum.netresearchgate.net These structural modifications affect properties such as boiling point, density, viscosity, and thermal stability. sciforum.netdntb.gov.uamdpi.com
For instance, a study on polysubstituted pyridinium (B92312) ionic liquids demonstrated that the number of alkyl chains, their length, and their position on the pyridinium ring significantly affect the thermal and physical properties of these compounds. sciforum.net It was observed that increasing the length of the alkyl chain can lead to a reduction in clearing points in liquid crystals. mdpi.com In another study, the position of a methyl substituent was found to have a significant influence on the transport properties of pyridinium-based ionic liquids. researchgate.net
The reactivity of alkylpyridines is also dependent on the substituent's position. For example, palladium-catalyzed allylation is selective for 4-alkylpyridines, even in the presence of other pyridylic positions. acs.orgresearchgate.net Similarly, the C4-alkylation of pyridines can be achieved with good to excellent regioselectivity for various C2-substituted pyridines. acs.org
| Property | Influence of Substituent Position | Influence of Chain Length |
|---|---|---|
| Basicity (pKa) | The position of the alkyl group affects the electron density at the nitrogen atom, thus influencing basicity. rsc.org 2- and 4-alkylpyridines are generally more basic than 3-alkylpyridines. | Increasing the chain length generally leads to a slight increase in basicity due to the electron-donating nature of alkyl groups. mdpi.com |
| Boiling Point | Boiling points vary with isomer position; for example, 2-methylpyridine has a boiling point of 128-129 °C. nih.gov | Boiling point generally increases with increasing chain length due to stronger van der Waals forces. dntb.gov.ua |
| Lipophilicity (LogP) | The position of the alkyl group can influence the overall shape and polarity of the molecule, affecting its lipophilicity. | Longer alkyl chains significantly increase lipophilicity (LogP value). nih.gov |
| Reactivity | The position of the substituent dictates the regioselectivity of reactions like alkylation and arylation. acs.orgacs.orgacs.org | The length of the alkyl chain can influence reaction rates and yields, sometimes due to steric effects. |
Analysis of Structural Analogs for Pharmacological Properties
Structural analogs of this compound have been investigated for their potential pharmacological activities. Modifications to the butylpyridine scaffold can lead to compounds with a range of biological effects.
For example, a series of 2-substituted 6-tert-butylpyridine and 4-tert-butylphenyl C-region analogues of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were studied for their antagonism of the hTRPV1 (human Transient Receptor Potential Vanilloid 1) receptor. nih.govnih.gov The study found that pyridine derivatives generally showed slightly better antagonism than the corresponding phenyl surrogates. nih.govnih.gov One compound from this series demonstrated excellent antagonism with a Ki of 0.1 nM. nih.govnih.gov
Another study focused on bispyridinium non-oximes as potential treatments for organophosphorus nerve agent intoxication. plos.org This research compared unsubstituted bispyridinium compounds with analogues having 4-tert-butylpyridinium rings. plos.org A clear structure-activity relationship was observed, where the inhibitory potency against nicotinic-mediated calcium responses increased with the length of the alkane linker connecting the two pyridine rings. plos.org
The compound bupicomide, which is 5-butylpyridine-2-carboxamide, has been studied as a vasodilator. wikipedia.org This demonstrates how the introduction of a carboxamide group to the butylpyridine structure can confer specific pharmacological properties.
Impact of the Butyl Group on Lipophilicity, Solubility, and Reactivity
The butyl group at the 3-position of the pyridine ring significantly influences the molecule's physical and chemical properties.
Lipophilicity and Solubility: The butyl group, being a hydrophobic alkyl chain, increases the lipophilicity of the this compound molecule. solubilityofthings.comontosight.ai This increased lipophilicity makes it more soluble in non-polar organic solvents. ontosight.ai Conversely, the presence of the hydrophobic butyl group limits its solubility in water. solubilityofthings.com The lipophilicity of a compound, often expressed as its logP value (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical parameter in drug discovery, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.com For ionizable compounds like pyridines, the logD value, which is the logP at a specific pH, is a more accurate descriptor of lipophilicity. acdlabs.com
Reactivity: The butyl group can influence the reactivity of the pyridine ring through electronic and steric effects. As an electron-donating group, the butyl group can increase the electron density of the pyridine ring, potentially affecting its susceptibility to electrophilic and nucleophilic attack. However, the position of the butyl group at the 3-position means its steric hindrance to the nitrogen atom is less pronounced compared to a substituent at the 2-position. This allows the nitrogen atom to still act as a ligand in coordination chemistry, forming stable complexes with metal centers.
Regioisomeric Comparisons (e.g., 2- and 4-tert-Butylpyridine)
Comparing this compound with its regioisomers, such as 2-tert-butylpyridine (B1266198) and 4-tert-butylpyridine, highlights the importance of the substituent's position on the pyridine ring.
Steric Hindrance: 2,6-Di-tert-butylpyridine is a classic example of a sterically hindered base. cymitquimica.com The two bulky tert-butyl groups flanking the nitrogen atom make it difficult for the nitrogen to participate in reactions, including protonation. cdnsciencepub.com This steric hindrance significantly reduces its basicity in solution compared to what would be expected based on electronic effects alone. cdnsciencepub.com While this compound does not have this level of steric hindrance, the comparison illustrates how the placement of alkyl groups can dramatically alter reactivity.
Reactivity and Functionalization: The position of the alkyl group directs the regioselectivity of further functionalization reactions. For example, in palladium-catalyzed direct arylation, the position of the existing alkyl group can influence where the aryl group is added. acs.org Studies have shown that it is possible to selectively functionalize the 4-position of 2,6-di-tert-butylpyridine under certain conditions. nih.gov The reactivity of different alkylpyridines in palladium-catalyzed allylation reactions also varies, with 4-alkylpyridines showing good reactivity. rsc.org
Basicity: The basicity of alkylpyridines is influenced by the position of the alkyl group. The gas-phase basicity of 2,6-di-tert-butylpyridine is normal, indicating that its weak basicity in aqueous solution is due to solvation effects, specifically the steric hindrance to the hydration of its conjugate acid. cdnsciencepub.com
| Compound | Position of Butyl Group | Key Differentiating Property |
|---|---|---|
| This compound | 3-position | Less sterically hindered nitrogen compared to the 2-substituted isomer. |
| 2-tert-Butylpyridine | 2-position | Increased steric hindrance around the nitrogen atom, affecting its basicity and ligand properties. |
| 4-tert-Butylpyridine | 4-position | Often used as a non-nucleophilic base and catalyst due to the remote position of the bulky group. solubilityofthings.com |
| 2,6-Di-tert-butylpyridine | 2- and 6-positions | Highly sterically hindered, making it a very weak base in solution but useful as a proton scavenger. cymitquimica.comcdnsciencepub.com |
Research Challenges and Future Directions
Addressing Discrepancies in Reported Data
A significant hurdle in the study of 3-butylpyridine is the presence of discrepancies in reported physicochemical and identification data across various sources. For instance, conflicting CAS Registry Numbers have been noted in literature and commercial catalogs, which can lead to errors in sourcing and data comparison. The primary CAS number for this compound is 539-32-2. nih.gov
Inconsistencies are also prevalent in thermophysical property data, such as density and viscosity. These variations can arise from different measurement techniques, sample purity, and the application of different corrections, for example, for viscosity effects on density measurements. nih.govacs.org To mitigate these issues, researchers are encouraged to adopt a multi-pronged approach:
Source Verification : Systematically cross-referencing data from primary literature, standardized databases like the NIST Chemistry WebBook, and supplier catalogs is essential.
Independent Validation : Replicating synthesis protocols and conducting independent measurements of physical properties can help validate or refute existing data.
Advanced Confirmation : Employing high-resolution analytical methods, such as high-resolution mass spectrometry (MS), can definitively confirm molecular identity and resolve ambiguity.
| Property | Reported Value | Source |
| CAS Registry Number | 539-32-2 | nih.govsigmaaldrich.com |
| 530-56-3 (conflicting) | ||
| Boiling Point | 80-81 °C at 8 mmHg | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |
| Density | 0.911 g/mL at 25 °C | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.493 | sigmaaldrich.comsigmaaldrich.com |
Stability under Experimental Conditions
The stability of this compound under various experimental conditions is a critical factor influencing its application, yet it presents a notable research challenge. The compound's reactivity can be influenced by heat, light, and pH. For instance, related pyridine (B92270) compounds like 4-tert-butylpyridine (B128874) have been shown to negatively impact the stability of perovskite materials, particularly under thermal stress at 85°C, by promoting the formation of degradation phases. nanoge.org This suggests that the pyridine moiety can be reactive under certain application-specific conditions.
Future research should focus on:
Accelerated Stability Studies : Subjecting the compound to stressors like heat, light, and varying pH levels while monitoring for degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS).
Kinetic Analysis : Employing Arrhenius plots to analyze degradation kinetics, which allows for the prediction of shelf-life and stability under different storage and experimental conditions.
Degradation Pathway Identification : Characterizing the degradation products to understand the mechanisms of instability, which is crucial for developing stabilization strategies or defining operational limits.
Development of Environmentally Friendly Synthetic Routes
While traditional chemical syntheses for this compound, such as the alkylation of pyridine, are well-established, there is a growing demand for more sustainable and environmentally friendly production methods. The current industrial processes often rely on transition metal catalysts and can generate significant waste, necessitating robust environmental protection measures. dideu.com
Future research is being directed towards several "green" chemistry avenues:
Biocatalysis : Microbial synthesis is emerging as a promising, albeit less developed, green alternative to conventional chemical routes.
Renewable Feedstocks : The use of biomass-derived materials, such as aldehydes, as starting materials for pyridine synthesis offers a sustainable alternative to fossil fuels. numberanalytics.comnih.gov
Advanced Catalysis :
Reusable Catalysts : The development of systems like magnetically recoverable nanocatalysts or solid-supported catalysts (e.g., zeolites, activated fly ash) can simplify product purification and reduce waste. rsc.orgbhu.ac.innih.gov
Novel Reaction Conditions : Exploring photocatalysis and electrocatalysis can lead to syntheses that proceed under milder conditions with higher selectivity. numberanalytics.com
Ionic Liquids : Using ionic liquids as reusable catalysts can make reaction conditions gentler and simplify product separation, enhancing the environmental profile of the synthesis. google.com
Exploration of Novel Biological Activities
The pyridine scaffold is a well-known pharmacophore present in numerous therapeutic agents. nih.gov However, the specific biological activities of this compound itself are not extensively explored, representing a significant opportunity for future research. Studies on related compounds provide a strong rationale for this exploration. Over 80 different bioactive 3-alkylpyridine and 3-alkylpyridinium compounds have been isolated from marine sponges of the order Haplosclerida. researchgate.net These natural products exhibit a wide spectrum of activities, including cytotoxic, antimicrobial, and antifouling properties. researchgate.net
Furthermore, various pyridine derivatives are actively being investigated for antibacterial, antiviral, and anticancer properties. rsc.orgontosight.ai For example, a complex containing 4-tert-butylpyridine has demonstrated cytotoxicity and a strong interaction with human serum albumin. nih.gov The presence of this compound in natural sources like tea (Camellia sinensis) and mint (Mentha arvensis) also hints at potential biological relevance. nih.gov Future work should focus on systematic screening of this compound and its derivatives to identify and characterize novel therapeutic or other useful biological functions.
Advanced Characterization Techniques for Complex Systems
While standard analytical techniques like NMR, HPLC, and GC are sufficient for basic characterization, the increasing use of this compound in complex systems necessitates more advanced analytical approaches. When this compound is used as a ligand in metal complexes or as an additive in advanced materials, its behavior and the properties of the system as a whole require sophisticated characterization. osti.gov
Key future directions in characterization include:
Structural Analysis in situ : Techniques like X-ray crystallography are vital for determining the precise binding modes and steric effects of this compound when it acts as a ligand in metal-organic complexes. rcsb.org
Electrochemical Analysis : Cyclic voltammetry is crucial for studying the redox behavior and electron-transfer efficiency of complexes containing this compound, which is particularly relevant for applications in catalysis and solar cells.
Probing Complex Matrices : When incorporated into polymers or ionic liquids, techniques such as scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HR-TEM), and electron spin resonance (ESR) are needed to understand the morphology and electronic environment of the composite material. rsc.org
Specialized NMR Techniques : The use of derivatives like 1-allyl-3-butylpyridinium chloride as a solvent for biomass allows for advanced characterization of complex natural polymers using techniques such as 31P NMR. frontiersin.org
Computational Modeling for Predictive Research
Computational modeling is an increasingly powerful tool for accelerating research and overcoming experimental challenges. For this compound, modeling can predict properties, elucidate mechanisms, and guide experimental design.
Future research leveraging computational modeling will likely focus on several key areas:
Property Prediction : For derivatives or related compounds where experimental data is scarce, computational methods like Density Functional Theory (DFT) can be used to predict fundamental properties such as dipole moments and partition coefficients (LogP). vulcanchem.com
Docking and Binding Studies : Molecular dynamics (MD) simulations are being used to model the interaction of this compound with biological targets, such as protein cavities. rcsb.org These models can predict binding affinities and conformations, which is essential for drug discovery.
Refining a-priori Predictions : A significant challenge is the discrepancy that can arise between different computational methods and between simulation and experiment. ethz.ch Ongoing work aims to refine computational models, such as the Sparkle models for lanthanide complexes or methods for calculating bond dissociation energies, to improve their predictive accuracy. ethz.chsparkle.pro.br
Reaction Modeling : Computational models based on differential equations can be used to predict the outcomes of complex processes, such as the competitive ionization of chemical mixtures in mass spectrometry, providing valuable insights for analytical method development. nih.gov
Q & A
Q. Q1. What are the established synthetic routes for 3-butylpyridine, and how can researchers optimize yield and purity?
Answer: this compound is typically synthesized via alkylation of pyridine derivatives or through cross-coupling reactions. Key steps include:
- Alkylation: Using butyl halides with pyridine under controlled conditions (e.g., phase-transfer catalysis or microwave-assisted synthesis) to minimize side reactions .
- Purity Optimization: Chromatographic purification (e.g., silica gel column) and distillation are critical. Purity levels >97% (HPLC) are achievable, as noted in reagent catalogs .
- Validation: Confirm identity via -NMR (e.g., δ ~8.5 ppm for pyridinium protons) and GC-MS. Always cross-check CAS RN (e.g., 539-32-2 vs. conflicting entries like 530-56-3) to avoid sourcing errors .
Q. Q2. How should researchers characterize the physicochemical properties of this compound?
Answer: Standard characterization includes:
- Spectroscopy: UV-Vis (absorption maxima in polar solvents), /-NMR, and IR for functional group identification .
- Chromatography: HPLC or GC for purity assessment, with retention time comparison against certified standards .
- Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting points and stability under varying temperatures.
Advanced Research Questions
Q. Q3. What mechanistic insights exist for this compound’s role in coordination chemistry, and how can researchers design experiments to explore its ligand behavior?
Answer: this compound can act as a ligand in metal complexes (e.g., ruthenium-based sensitizers). Methodological considerations:
- Synthesis of Complexes: React with transition metals (e.g., RuCl) under inert atmospheres. Monitor reaction progress via UV-Vis spectroscopy for charge-transfer bands .
- Electrochemical Analysis: Cyclic voltammetry to study redox behavior (e.g., Ru transitions) and electron-transfer efficiency .
- X-ray Crystallography: Resolve crystal structures to confirm binding modes and steric effects of the butyl group.
Experimental Design Tip: Use nanocrystalline TiO films (as in dye-sensitized solar cells) to test this compound’s efficacy in charge-transfer applications, comparing performance metrics (e.g., incident photon-to-current efficiency) .
Q. Q4. How can researchers resolve contradictions in reported CAS registry numbers or physicochemical data for this compound?
Answer:
- Source Verification: Cross-reference supplier catalogs (e.g., Kanto Reagents) and primary literature. Note discrepancies (e.g., CAS RN 539-32-2 vs. 530-56-3) and validate via independent synthesis .
- Reproducibility: Replicate synthesis protocols from multiple sources, documenting yield, purity, and spectral data. Use platforms like NIST Chemistry WebBook for standardized property comparisons .
- Collaboration: Engage with analytical chemistry cores for advanced techniques (e.g., high-resolution MS) to confirm molecular identity.
Q. Q5. What strategies are recommended for analyzing this compound’s stability under experimental conditions (e.g., catalysis, extreme pH)?
Answer:
- Accelerated Stability Studies: Expose the compound to stressors (heat, light, acidic/basic media) and monitor degradation via LC-MS.
- Kinetic Analysis: Use Arrhenius plots to predict shelf-life under storage conditions.
- In Situ Monitoring: For catalytic applications, employ operando spectroscopy (e.g., FTIR) to detect intermediate species or decomposition products .
Q. Q6. How can researchers design a systematic review to evaluate this compound’s applications across disciplines (e.g., organic synthesis, materials science)?
Answer:
- Literature Search Strategy: Use databases (SciFinder, Reaxys) with keywords: "this compound AND (synthesis OR catalysis OR coordination)." Filter for peer-reviewed articles (1990–present).
- Bias Mitigation: Follow Cochrane guidelines to assess study quality, focusing on allocation concealment, blinding, and data reporting transparency .
- Meta-Analysis: Compare reaction yields, catalytic turnover numbers, or spectroscopic data across studies to identify trends or outliers .
Methodological Best Practices (General):
- Replication: Document experimental procedures in detail, adhering to Beilstein Journal guidelines (e.g., separating main text from supplementary data) .
- Data Integrity: Use version-controlled lab notebooks and raw data repositories. For structural claims, deposit crystallographic data in the Cambridge Structural Database.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
